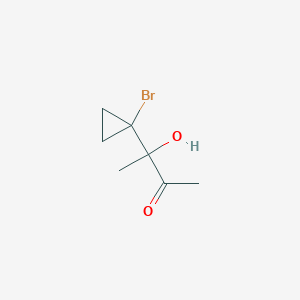
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.
Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.
Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.
Applications De Recherche Scientifique
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocyclopropane: A simpler analog with only the bromocyclopropyl group.
Cyclopropyl bromide: Another related compound with a bromine atom attached to a cyclopropyl ring.
Cyclopropanol: A compound with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propriétés
Numéro CAS |
80345-22-8 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
3-(1-bromocyclopropyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3 |
Clé InChI |
GHLMVSMYAWHXHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C1(CC1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

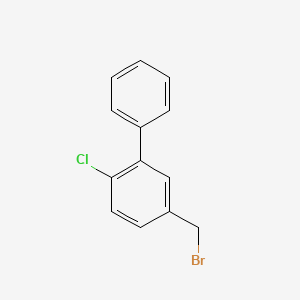
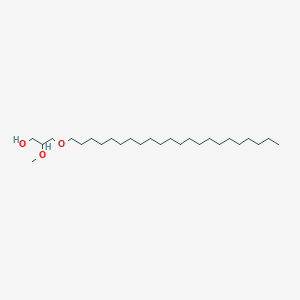
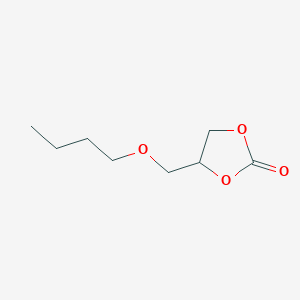
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
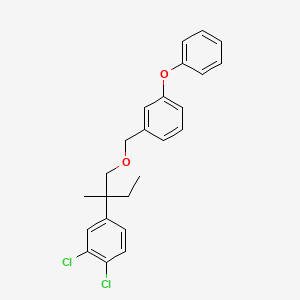
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)


![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
